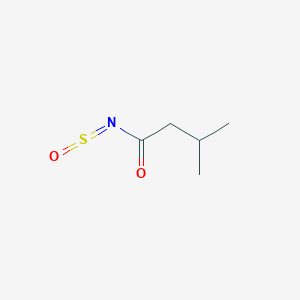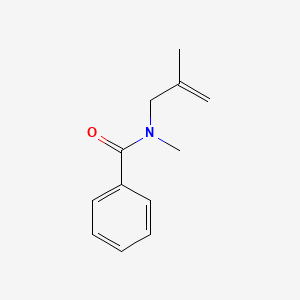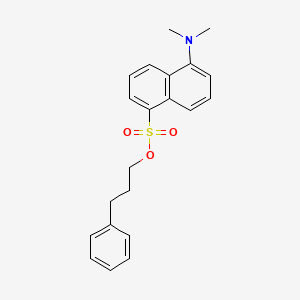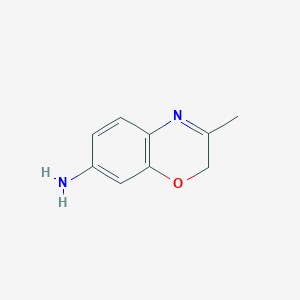
2-(2,5-Dimethylphenyl)sulfanylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-Dimethylphenyl)sulfanylpyrimidine is an organic compound characterized by a pyrimidine ring substituted with a 2,5-dimethylphenyl group and a sulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylphenyl)sulfanylpyrimidine typically involves the reaction of 2,5-dimethylphenylthiol with a pyrimidine derivative under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The process may also include steps for purification and isolation of the final product.
化学反応の分析
Types of Reactions
2-(2,5-Dimethylphenyl)sulfanylpyrimidine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the pyrimidine ring or the phenyl group.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted pyrimidine derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2-(2,5-Dimethylphenyl)sulfanylpyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological molecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(2,5-Dimethylphenyl)sulfanylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect the protein’s function. This interaction is facilitated by the electrophilic nature of the sulfanyl group, which can react with nucleophilic amino acid residues like cysteine .
類似化合物との比較
Similar Compounds
2-Sulfonylpyrimidines: These compounds share a similar pyrimidine core but have different substituents, such as sulfonyl groups.
2-(2,5-Dimethylphenyl)thioethers: These compounds have a similar phenyl group but differ in the nature of the sulfur-containing substituent.
Uniqueness
2-(2,5-Dimethylphenyl)sulfanylpyrimidine is unique due to its specific combination of a 2,5-dimethylphenyl group and a sulfanyl group on the pyrimidine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
特性
CAS番号 |
646511-21-9 |
|---|---|
分子式 |
C12H12N2S |
分子量 |
216.30 g/mol |
IUPAC名 |
2-(2,5-dimethylphenyl)sulfanylpyrimidine |
InChI |
InChI=1S/C12H12N2S/c1-9-4-5-10(2)11(8-9)15-12-13-6-3-7-14-12/h3-8H,1-2H3 |
InChIキー |
SYZLWWLIKHOQJB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)SC2=NC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



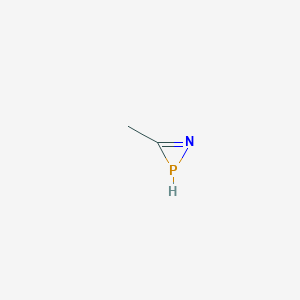
![2-[(Oct-1-yn-1-yl)sulfanyl]-1,3,5-tri(propan-2-yl)benzene](/img/structure/B12585884.png)

![Acetic acid, [(2-hexyl-2,5-dihydro-2-methyl-5-oxo-3-thienyl)oxy]-](/img/structure/B12585907.png)

![8-[(3-Bromo-2,6-dimethylphenyl)methoxy]-2-methylquinoline](/img/structure/B12585931.png)
![1,4,9-Trioxadispiro[4.2.4.2]tetradeca-6,13-diene](/img/structure/B12585938.png)
![5-Chloro-N-[3-chloro-2-(2-phenylethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12585946.png)
![N-Methyl-1-[(naphthalen-1-yl)methyl]-1H-imidazol-2-amine](/img/structure/B12585956.png)
